molecular formula C14H17NO2 B118461 Piperlotine A

Piperlotine A

Cat. No.: B118461
M. Wt: 231.29 g/mol
InChI Key: JYEDISZKFNNREA-RMKNXTFCSA-N
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Description

Piperlotine A is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an alkaloid known for its potent antiplatelet aggregation activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research .

Mechanism of Action

Target of Action

Piperlotine A, an alkaloid isolated from Piper lolot, primarily targets platelet aggregation . It has shown inhibition of Mycobacterium tuberculosis in an in vitro assay .

Mode of Action

It is known to exhibit potent antiplatelet aggregation activity . This suggests that it may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby inhibiting this process.

Biochemical Pathways

This compound affects the biochemical pathway involved in platelet aggregation. The compound has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . These are key components in the biochemical pathway of platelet aggregation, suggesting that this compound may interfere with these components to exert its antiplatelet effects.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where excessive clotting is a problem.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperlotine A can be synthesized using various methods. One notable approach is the mechanosynthesis through the Horner-Wadsworth-Emmons reaction. This method involves the reaction of β-amidophosphonate with an aromatic aldehyde and potassium carbonate under solvent-free conditions, typically using a mortar and pestle. This reaction yields this compound in good yields (70-88%) and short reaction times .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of recyclable solvents and minimizing waste production. The Mizoroki-Heck reaction, employing greener solvents like Cyrene and palladium catalysts, has been explored for synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions: Piperlotine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: Substitution reactions, particularly involving the aromatic ring, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of halogens or other electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Piperlotine A has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying alkaloid synthesis and reaction mechanisms.

    Biology: this compound is used to investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Research has shown its potential as an anti-inflammatory and antibacterial agent. .

Comparison with Similar Compounds

  • Piperlotine C
  • Piperlotine D
  • Piperiline
  • Sarmentine
  • Pellitorine

Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, this compound stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEDISZKFNNREA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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